molecular formula C15H20N2O4S B4386273 N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide

N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide

Cat. No.: B4386273
M. Wt: 324.4 g/mol
InChI Key: LWPDJPLNTYMQGB-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a quinoline moiety, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Methanesulfonamide Group: The methanesulfonamide group can be introduced by reacting the quinoline derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-Methoxyethyl Group: The final step involves the alkylation of the secondary amine with 2-methoxyethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the quinoline, potentially forming dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can take place at the methanesulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various N-alkyl or N-acyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamide interactions.

    Medicine: Potential antimicrobial or anticancer agent due to the presence of the quinoline moiety.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. The quinoline moiety may interact with DNA or proteins, leading to disruption of cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Quinoline: A heterocyclic aromatic compound with various biological activities.

Uniqueness

N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide is unique due to the combination of the quinoline moiety and the methanesulfonamide group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides or quinoline derivatives.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-11-5-4-6-12-9-13(15(18)16-14(11)12)10-17(7-8-21-2)22(3,19)20/h4-6,9H,7-8,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPDJPLNTYMQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CCOC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide
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N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide
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N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide
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N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide
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N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide
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N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide

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